molecular formula C18H19F3N4O2 B2384904 4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 1775526-93-6

4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No. B2384904
CAS RN: 1775526-93-6
M. Wt: 380.371
InChI Key: SBWSQVTUIUFPIA-UHFFFAOYSA-N
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Description

The compound “4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This particular compound is part of a series of novel triazole-pyrimidine-based compounds .


Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds involves designing and characterizing the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of this compound, like other triazole-pyrimidine-based compounds, has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact molecular structure details for this specific compound are not available in the resources.

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Research involving derivatives of the compound has shown promising results in the development of novel anti-inflammatory and analgesic agents. A study by Abu‐Hashem et al. (2020) synthesized various heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties.

Herbicidal Activity

A study on dimethoxypyrimidines and their analogs, including those similar to the target compound, found these chemicals to exhibit high herbicidal activity. The research by Nezu et al. (1996) highlighted the importance of specific substituents in enhancing herbicidal effectiveness while maintaining selectivity between weeds and crops.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed to understand their conformation and intermolecular interactions. Studies like those by Anthal et al. (2018) provide detailed insights into the structural characteristics, including the conformation of the piperazine ring and the dihedral angles between different rings in the molecule.

Anticonvulsant Activity

Compounds with structural similarities have been evaluated for their potential as anticonvulsant agents. For instance, the development and validation of HPLC determination for a novel anticonvulsant agent, as reported by Severina et al. (2021), highlight the ongoing efforts to identify and quantify effective anticonvulsant pharmaceuticals.

Future Directions

The future directions for research on this compound could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . The potential development of these compounds as therapeutic agents for neurodegenerative diseases could be a promising area of study .

properties

IUPAC Name

2-(3-methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-27-14-4-2-3-13(9-14)10-17(26)25-7-5-24(6-8-25)16-11-15(18(19,20)21)22-12-23-16/h2-4,9,11-12H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWSQVTUIUFPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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